molecular formula C11H15NO B1457603 2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1519603-53-2

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B1457603
CAS No.: 1519603-53-2
M. Wt: 177.24 g/mol
InChI Key: IAWAJAWAYZMKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The study by Földesi, Volk, and Milen (2018) delves into the synthesis and biological activity of 2,3-benzodiazepine-related compounds, highlighting their significance in developing potential therapeutic agents against diseases like cancer and bacterial infections. This research underscores the importance of heterocyclic chemistry in discovering new medicines (Földesi, Volk, & Milen, 2018).

Biological and Pharmacological Properties

Kawase, Saito, and Motohashi (2000) focus on the chemistry and biological activity of 3-benzazepines, demonstrating their cytotoxic effects on human leukemia cells and their potential as multidrug resistance (MDR) reversing agents. This study contributes to understanding the therapeutic potentials of benzazepines in treating cancer (Kawase, Saito, & Motohashi, 2000).

Antimicrobial and Plant Defence Metabolites

De Bruijn, Gruppen, and Vincken (2018) explore benzoxazinoids, including benzoxazinones and benzoxazolinones, for their role in plant defense and potential as antimicrobial scaffolds. This study provides a comprehensive overview of benzoxazinoids' antimicrobial activity and their utility in designing new antimicrobial compounds (De Bruijn, Gruppen, & Vincken, 2018).

Synthetic Methods and Chemical Transformations

Ibrahim (2011) reviews synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the versatility of o-phenylenediamines in constructing complex heterocyclic systems. This review emphasizes the significance of synthetic methodologies in expanding the chemical space of heterocyclic compounds (Ibrahim, 2011).

Properties

IUPAC Name

2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)8-12-7-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWAJAWAYZMKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 2
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 3
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 4
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 5
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Reactant of Route 6
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.